molecular formula C18H18N4O4S3 B2481195 2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide CAS No. 496028-98-9

2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2481195
CAS RN: 496028-98-9
M. Wt: 450.55
InChI Key: JEVBDCKOYSTGNR-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals characterized by their complex heterocyclic structures, incorporating elements such as sulfur, nitrogen, and oxygen. These components suggest potential for diverse chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of similar heterocyclic compounds often involves multistep chemical reactions, starting with basic heterocyclic scaffolds and adding functional groups through reactions such as acylation, sulfanylation, and cyclization. For example, the synthesis of related compounds has been achieved through the acylation of pyrimidine derivatives, indicating potential pathways for synthesizing the compound (Tolkunov et al., 2013).

Molecular Structure Analysis

Crystallographic studies on similar compounds reveal that these molecules often exhibit folded conformations around certain atoms or groups, stabilized by intramolecular hydrogen bonds. Such structural features are crucial for their chemical reactivity and interaction with biological targets (Subasri et al., 2016).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many heterocyclic compounds interact with enzymes or receptors in the body .

properties

IUPAC Name

2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S3/c19-29(25,26)11-7-5-10(6-8-11)20-14(23)9-27-18-21-16(24)15-12-3-1-2-4-13(12)28-17(15)22-18/h5-8H,1-4,9H2,(H,20,23)(H2,19,25,26)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVBDCKOYSTGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

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